![molecular formula C18H19ClN6O3 B2739791 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 876900-91-3](/img/structure/B2739791.png)
2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its chemical name, molecular formula, and structure. It may also include information about the compound’s sources or applications .
Synthesis Analysis
Synthesis analysis involves studying how the compound is made. This can include the specific reactions used to create the compound, the conditions under which these reactions occur, and the yield of the compound .Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the compound. This can include information about the compound’s bonds, its stereochemistry, and its conformation .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include information about the compound’s reactivity, its reaction mechanisms, and the products of its reactions .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying the compound’s characteristics. This can include information about the compound’s melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis
- The structural analysis and X-ray structure determination of heterocyclic derivatives similar to the specified compound have been studied, revealing insights into their chemical properties and synthesis pathways. For example, the study by Banfield, J., Fallon, G., & Gatehouse, B. M. (1987) focuses on the formation and structural characterization of heterocyclic derivatives of guanidine, which shares structural features with the specified compound (Banfield, Fallon, & Gatehouse, 1987).
Antimicrobial Activity
- Research on pyrimidinone and oxazinone derivatives, starting from specific heterocyclic precursors, has shown antimicrobial properties. A study by Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A. (2012) synthesized a series of these derivatives demonstrating good antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Hossan et al., 2012).
Imaging and Diagnostic Applications
- A novel series of compounds, including the target compound, has been reported for imaging applications, particularly in positron emission tomography (PET). For instance, Dollé, F., Hinnen, F., Damont, A., et al. (2008) described the synthesis of a selective radioligand, indicating its utility in imaging the translocator protein (18 kDa) with PET, showcasing the compound's relevance in diagnostic research (Dollé et al., 2008).
Reaction Mechanisms and Chemical Properties
- Studies on the reaction mechanisms of similar acetamide derivatives have contributed to understanding their chemical behavior and potential applications in synthetic chemistry. For example, the work by Hirota, T., Koyama, T., Nanba, T., et al. (1978) explores reactions of benzyl ketones with formamide or acetamide, providing insights into the synthesis of polycyclic N-hetero compounds (Hirota et al., 1978).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O3/c1-10-7-23(12-5-3-4-11(19)6-12)17-21-15-14(24(17)8-10)16(27)25(9-13(20)26)18(28)22(15)2/h3-6,10H,7-9H2,1-2H3,(H2,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXZHJDLQYDZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

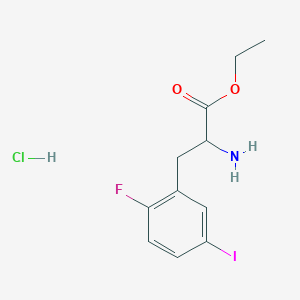
![3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide](/img/structure/B2739710.png)

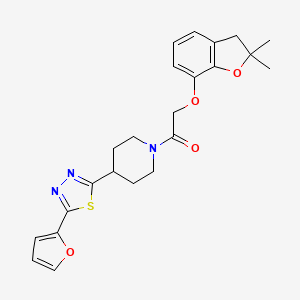
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2739715.png)
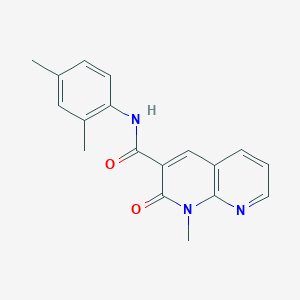
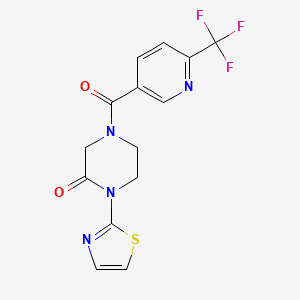
![Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate](/img/structure/B2739722.png)
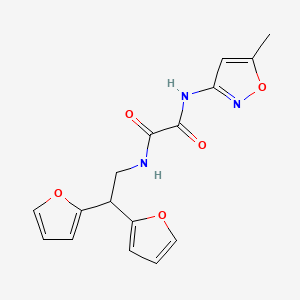
![(1S,4R,5R)-4-(Iodomethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B2739725.png)

![5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739727.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2739728.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide](/img/structure/B2739729.png)